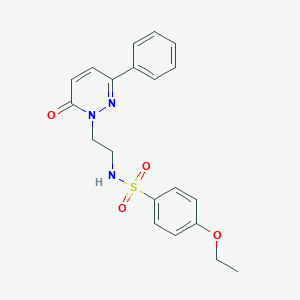
N-(4-(1H-tetrazol-1-yl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-(1H-tetrazol-1-yl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups, including a tetrazole ring, a triazole ring, and an amide group . These functional groups are often found in biologically active compounds, suggesting that this compound might have interesting biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrazole and triazole rings, as well as the amide group. These groups would likely contribute to the overall polarity of the molecule and could be involved in interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar tetrazole, triazole, and amide groups would likely make the compound relatively polar, which could influence its solubility in different solvents .科学的研究の応用
Energetic Materials
A study by Qin et al. (2016) introduced a nitrogen-rich compound 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex, showcasing their synthesis, characterization, and thermal properties. The compounds displayed significant thermal stability, with decomposition peak temperatures at 332.6°C and 374.1°C, respectively. Their potential application in energetic materials is highlighted by the calculated detonation pressure and velocity, underscoring the material's utility in explosives or propellants (Qin, Li, Zhang, & Zhang, 2016).
Medicinal Chemistry
The research on antitumor imidazotetrazines by Stevens et al. (1984) explored the synthesis and chemistry of novel compounds with broad-spectrum antitumor activity. These findings underscore the role of tetrazole and triazole derivatives in developing potential anticancer agents, highlighting the importance of such scaffolds in medicinal chemistry (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984).
Synthetic Methodologies
Kumar et al. (2012) reported an efficient synthesis of 2-phenyl-4,5-substituted oxazoles, emphasizing the utility of triazole derivatives in constructing complex molecular architectures. This work demonstrates the versatility of these compounds in facilitating diverse synthetic routes for producing valuable heterocyclic compounds (Kumar, Saraiah, Misra, & Ila, 2012).
Angiotensin II Antagonism
Ashton et al. (1993) synthesized a series of triazole derivatives evaluated as angiotensin II antagonists. These compounds, particularly one with significant in vitro and in vivo potency, demonstrate the applicability of triazole derivatives in developing therapeutic agents targeting cardiovascular diseases (Ashton, Cantone, Chang, Hutchins, Strelitz, Maccoss, Chang, Lotti, Faust, Chen, 1993).
Antimicrobial Agents
Jadhav et al. (2017) synthesized and evaluated a series of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents. This study illustrates the role of triazole derivatives in addressing microbial resistance by developing new antibacterial and antifungal agents (Jadhav, Raundal, Patil, & Bobade, 2017).
将来の方向性
特性
IUPAC Name |
1-methyl-N-[4-(tetrazol-1-yl)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N8O/c1-18-6-10(14-16-18)11(20)13-8-2-4-9(5-3-8)19-7-12-15-17-19/h2-7H,1H3,(H,13,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSMWYSFCYIYJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2828797.png)

![3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylbutyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2828800.png)
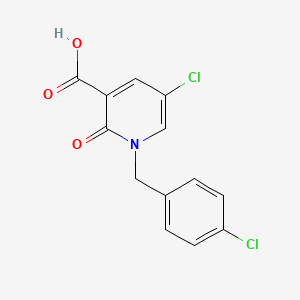
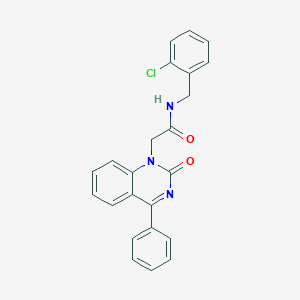
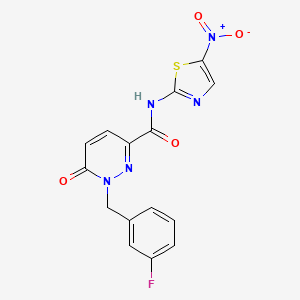
![4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2828807.png)
![2-(4-chlorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2828811.png)

![2-Chloro-N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]acetamide](/img/structure/B2828813.png)
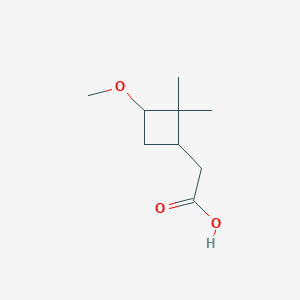
![1-(4-(Tert-butyl)phenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2828816.png)
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2828817.png)
